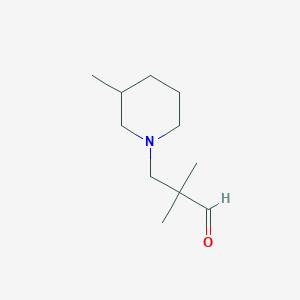
2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trivial names, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.Chemical Reactions Analysis
This would detail the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and spectral data.Applications De Recherche Scientifique
Synthesis of Tetrahydropyran Derivatives
Research by Boev et al. (2016) delves into the stereodirected reactions of salicilaldehyde derivatives with tert-butyl 3(4)-hydroxy-2(3)-(3-methylbut-2-enyl)-piperidine-1-carboxylates. This method efficiently produces a new heterocyclic system connecting four fused rings, including two tetrahydropyrans, a piperidine, and an aromatic ring, showcasing the versatility of piperidine derivatives in complex organic synthesis (Boev et al., 2016).
Piperidine as a Catalyst in Organic Synthesis
The study by Vilain and Jadot (2010) demonstrates the use of piperidine as a catalyst in the synthesis of angular 6",6"-dimethylpyranoisoflavones, highlighting the catalytic role of piperidine derivatives in facilitating condensation reactions and the formation of complex organic structures (Vilain & Jadot, 2010).
Antiproliferative Activity in Cancer Research
Research into N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines by Berardi et al. (2005) explores the sigma(1) receptor affinity and selectivity, showcasing the potential of methyl substituted piperidine rings in developing tools for tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).
Heterocyclic Systems Synthesis
Khosravi et al. (2013) developed a method involving Meldrum's acid, aryl aldehydes, and trialkyl phosphites in the presence of piperidine, producing dialkyl {(aryl)[2,2-dimethyl-4-oxo-6-(piperidin-1-yl)-4H-[1,3]dioxin-5-yl]methyl}phosphonate. This showcases the application of piperidine in the synthesis of complex molecules with potential for diverse chemical and pharmaceutical applications (Khosravi et al., 2013).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods or applications for the compound.
Propriétés
IUPAC Name |
2,2-dimethyl-3-(3-methylpiperidin-1-yl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10-5-4-6-12(7-10)8-11(2,3)9-13/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRFAKPGOMNYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C)(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



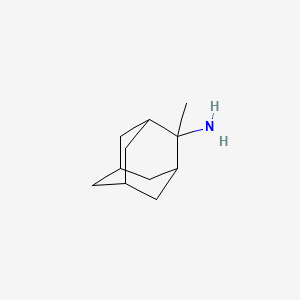
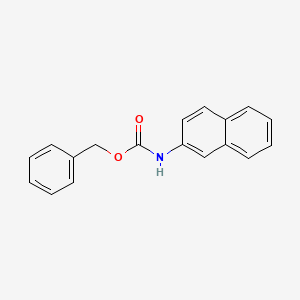
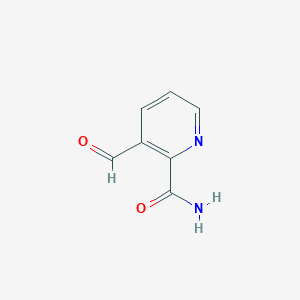
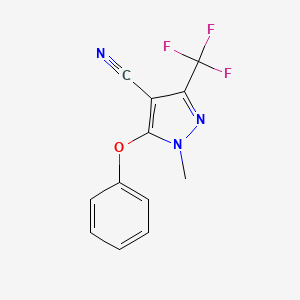
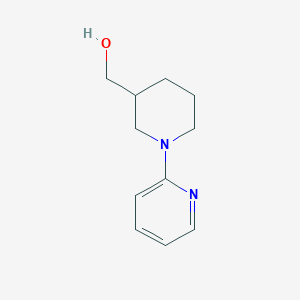
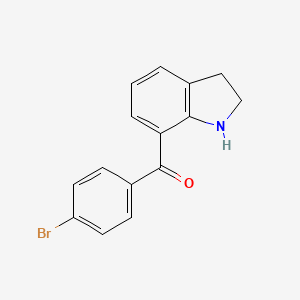
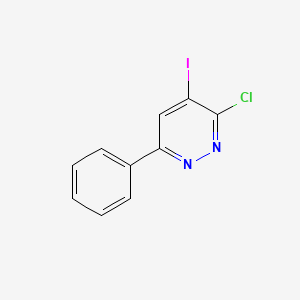
![2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide](/img/structure/B3167145.png)
![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)
![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)
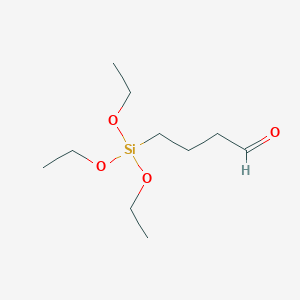
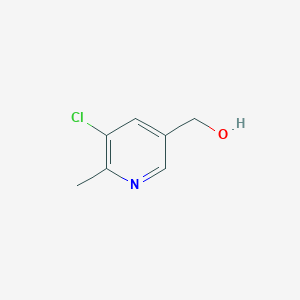
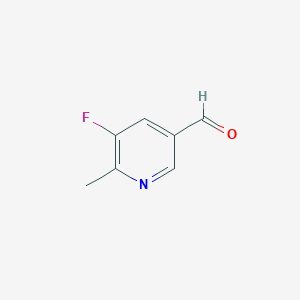
![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)